(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
Description
Properties
IUPAC Name |
[6-(4-aminophenyl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-12-2-4-13(5-3-12)16-8-11(9-17)14(10-16)6-1-7-14/h2-5,11,17H,1,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPRVLYODZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol is a unique organic molecule characterized by its spirocyclic structure, which consists of a six-membered azaspiro ring and a phenyl group substituted with an amino group. This structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.30 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 162 °C at 760 mmHg |
| Flash Point | 42.8 °C |
The biological activity of This compound is influenced by its structural features. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Antidepressant Activity : The presence of the amino group can enhance interactions with neurotransmitter receptors, potentially leading to mood-enhancing effects.
- Anticancer Properties : Preliminary studies indicate that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits dose-dependent responses in various biological assays:
- Cytotoxicity Assays : The compound showed low cytotoxicity against normal human cells while effectively reducing the viability of several cancer cell lines.
- Neuropharmacological Testing : Behavioral assays in rodents indicated potential anxiolytic effects, suggesting its utility in treating anxiety disorders.
Case Studies
-
Case Study on Anticancer Activity :
- A study involving human glioma cell lines revealed that treatment with the compound resulted in a significant reduction in cell proliferation, with IC values indicating potent activity compared to standard chemotherapeutics.
-
Neuropharmacological Evaluation :
- In behavioral models, administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features responsible for the biological activity of This compound :
| Structural Feature | Activity Implication |
|---|---|
| Amino Group | Enhances receptor binding affinity |
| Spirocyclic Structure | Contributes to unique pharmacological properties |
| Methanol Moiety | Influences metabolic pathways |
Comparison with Similar Compounds
Structural Analogues of 6-Azaspiro[3.4]octane Derivatives
The following table summarizes key structural and physicochemical properties of (6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol and related compounds:
Key Structural and Functional Differences
Substituent Effects: The 4-aminophenyl group in the target compound enhances hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-chlorophenyl in or difluorobenzyl in ). This group may improve target binding affinity in receptor-ligand interactions.
Functional Group Impact :
- The hydroxymethyl (-CH2OH) group in the target compound provides a polar, modifiable site for derivatization (e.g., esterification or oxidation). In contrast, carboxylic acid derivatives () are often used as intermediates for conjugation or salt formation.
- Protecting Groups : Boc () and Fmoc () derivatives are critical in multi-step syntheses to prevent unwanted side reactions at the amine group.
Conformational Rigidity :
- All analogs share the spiro[3.4]octane core, which restricts ring puckering and stabilizes specific conformations. Computational studies (as in ) suggest that puckering coordinates influence binding pocket compatibility.
Preparation Methods
General Synthetic Outline
The preparation typically involves:
- Formation of the Azaspiro Core: Starting from a suitable cyclopentanone or cyclobutanone derivative, the azetidine ring is formed via intramolecular cyclization or annulation reactions.
- Introduction of the 4-Aminophenyl Substituent: This is commonly achieved by nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) on a halogenated azaspiro intermediate.
- Installation of the Methanol Group at Position 8: The hydroxymethyl group is introduced either by reduction of a corresponding aldehyde or ester precursor or by direct substitution reactions on the azaspiro scaffold.
Specific Methodologies and Conditions
- Annulation Reactions: The key step involves annulation using cyclization reactions under acidic or basic catalysis, often employing reagents such as amines, aldehydes, or halides to form the spirocyclic system.
- Cross-Coupling for Aminophenyl Introduction: Palladium-catalyzed amination reactions are favored for attaching the 4-aminophenyl group, providing regioselective and high-yielding transformations.
- Hydroxymethylation: Reduction of azaspirocarboxaldehyde intermediates with mild hydride donors (e.g., NaBH4) yields the methanol functionality at the 8-position.
Experimental Data and Reaction Parameters
Supporting Research and Characterization
- Comprehensive synthetic routes and characterization data for related azaspiro compounds, including NMR, MS, and crystallography, are available in detailed supplementary materials from recent publications.
- Experimental pKa, logD, and solubility data support the compound’s chemical behavior and guide purification and formulation steps.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
